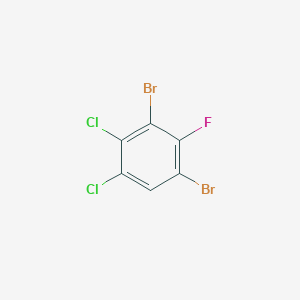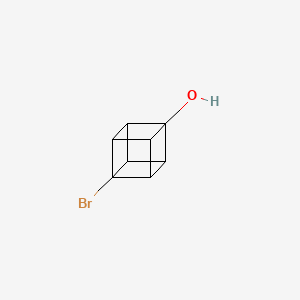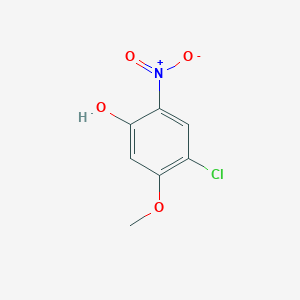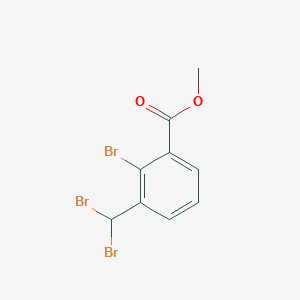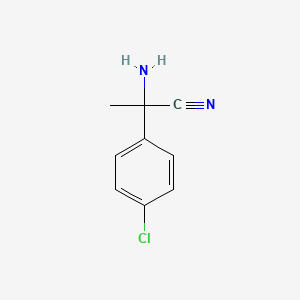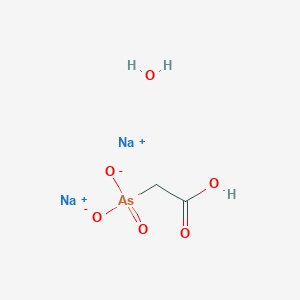
Disodium 2-hydrogen arsonatoacetate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-hydrogen arsonatoacetate hydrate is a chemical compound with the molecular formula C2H8AsNaO6. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-hydrogen arsonatoacetate hydrate typically involves the reaction of arsenic acid with sodium acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
H3AsO4+CH3COONa→C2H8AsNaO6
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the product is typically crystallized from the reaction mixture and dried to obtain the hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-hydrogen arsonatoacetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of arsenic.
Reduction: It can be reduced to lower oxidation states of arsenic.
Substitution: The compound can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce arsenic trioxide .
Applications De Recherche Scientifique
Disodium 2-hydrogen arsonatoacetate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is used in studies related to arsenic metabolism and toxicity.
Medicine: Research on its potential therapeutic applications, particularly in the treatment of certain diseases, is ongoing.
Industry: It is used in the production of other arsenic-containing compounds and materials.
Mécanisme D'action
The mechanism of action of disodium 2-hydrogen arsonatoacetate hydrate involves its interaction with cellular components. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism. The molecular targets and pathways involved include arsenic-binding proteins and pathways related to oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium hydrogen phosphate: Similar in structure but contains phosphorus instead of arsenic.
Sodium arsenate: Contains arsenic but differs in its chemical structure and properties.
Uniqueness
Disodium 2-hydrogen arsonatoacetate hydrate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its hydrate form also provides distinct properties compared to its anhydrous counterparts .
Propriétés
Formule moléculaire |
C2H5AsNa2O6 |
|---|---|
Poids moléculaire |
245.96 g/mol |
Nom IUPAC |
disodium;2-arsonatoacetic acid;hydrate |
InChI |
InChI=1S/C2H5AsO5.2Na.H2O/c4-2(5)1-3(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;1H2/q;2*+1;/p-2 |
Clé InChI |
RJTDUAJFVQDGBM-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)O)[As](=O)([O-])[O-].O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



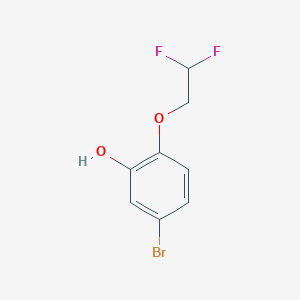
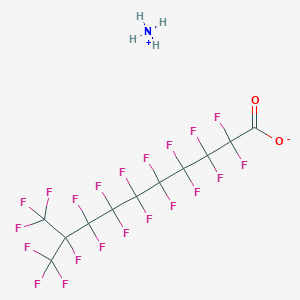
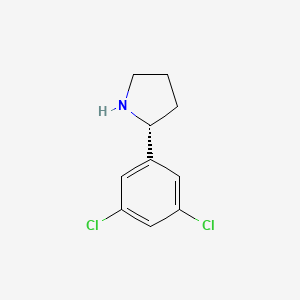

![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
